molecular formula C14H22N2O2S B6045917 3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one

3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B6045917
M. Wt: 282.40 g/mol
InChI Key: QOSWUJVCICEDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with cyclohexyl, ethyl, and ethylsulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidinone precursor and introduce the cyclohexyl, ethyl, and ethylsulfanyl groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone core or other substituents.

    Substitution: The cyclohexyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidinone core.

Scientific Research Applications

3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents, such as:

  • 3-cyclohexyl-5-methyl-2-(methylsulfanyl)-6-hydroxypyrimidin-4(3H)-one
  • 3-cyclohexyl-5-ethyl-2-(methylsulfanyl)-6-hydroxypyrimidin-4(3H)-one

Uniqueness

3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexyl-5-ethyl-2-ethylsulfanyl-6-hydroxypyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-11-12(17)15-14(19-4-2)16(13(11)18)10-8-6-5-7-9-10/h10,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWUJVCICEDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2CCCCC2)SCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.